

# Application Notes and Protocols for the Liquid Chromatography Analysis of Auramycin B

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#### Introduction

**Auramycin B** is a polypeptide antibiotic belonging to the enramycin group. Enramycins are primarily used as an animal feed additive to promote growth and prevent necrotic enteritis in poultry and swine. Due to the potential for antibiotic residues in food products of animal origin, sensitive and reliable analytical methods are crucial for monitoring and ensuring food safety. This document provides detailed application notes and protocols for the quantitative analysis of **Auramycin B** (as a component of enramycin) in various matrices using liquid chromatography coupled with mass spectrometry (LC-MS) and ultraviolet (UV) detection. The methods described are based on established and validated procedures for enramycin analysis.

## I. Quantitative Data Summary

The following tables summarize the quantitative performance data from various liquid chromatography methods applicable to the analysis of **Auramycin B**.

Table 1: UHPLC-MS/MS Method Performance for Enramycin A and B in Swine Tissues[1]



Parameter	Enramycin A	Enramycin B
Limit of Quantification (LOQ)	5 μg/kg	10 μg/kg
MRL (Maximum Residue Limit) Context	0.5 MRL = 15 μg/kg, 1 MRL = 30 μg/kg, 2 MRL = 60 μg/kg	0.5 MRL = 15 μg/kg, 1 MRL = 30 μg/kg, 2 MRL = 60 μg/kg
Recovery Range	70.99 – 101.40%	70.99 – 101.40%
Intra-day Precision (RSD)	< 9%	< 9%
Inter-day Precision (RSD)	< 9%	< 9%
Linearity (Coefficient of Variation)	> 0.99	> 0.99

Table 2: HPLC-UV Method for Multiclass Antibiotic Residues[2][3]

Parameter	Value
Limit of Detection (LOD)	0.098–0.255 μg/kg
Limit of Quantification (LOQ)	0.297–0.574 μg/kg
Linearity Range	0.05–150 μg/mL
Correlation Coefficient (r²)	0.9983 to 0.9998
Recovery (Pure Compounds)	98.1–107%
Recovery (Spiked Chicken Tissue)	94.0–102%
Precision (RSD)	< 5%

## **II. Experimental Protocols**

# Protocol 1: UHPLC-MS/MS Method for Enramycin B in Swine Tissues[1]

This protocol details a sensitive and robust method for the determination of enramycin residues in swine tissues.



### A. Sample Preparation and Extraction

- Weigh 2.0 g of homogenized tissue sample into a 50 mL centrifuge tube.
- Add 10 mL of extraction solvent (55% methanol containing 0.2 M hydrochloric acid).
- Homogenize at 10,000 rpm for 1 minute.
- Centrifuge at 8,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Repeat the extraction process on the pellet twice more.
- Combine all supernatants.
- Perform solid-phase extraction (SPE) for cleanup using an ENV cartridge.

#### B. Instrumental Conditions

- Instrument: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQS-micro).[1]
- Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm particle size).[1]
- Mobile Phase A: 0.2% Formic acid in water.[1]
- Mobile Phase B: Methanol.[1]
- Flow Rate: 0.3 mL/min.[1]
- Gradient Elution Program:
  - o 0 min: 10% B
  - 1.5 min: 50% B
  - o 3.3 min: 70% B



o 3.5 min: 95% B

6.0 min: 95% B

o 6.1 min: 10% B

9.0 min: 10% B[1]

Injection Volume: Not specified, typically 5-10 μL.

Column Temperature: Not specified, typically 30-40°C.

• Mass Spectrometry Detection: Electrospray ionization in positive mode (ESI+).

# Protocol 2: HPLC-UV Method for Multiclass Antibiotic Analysis[2][3]

This protocol describes a method for the simultaneous determination of seven multiclass antibiotic residues, which can be adapted for **Auramycin B** analysis in chicken tissues.

### A. Standard Solution Preparation

- Prepare individual stock standard solutions (1000 μg/mL) by dissolving 10 mg of each reference standard in 10 mL of methanol:deionized water (1:1, v/v).[2]
- Store stock solutions at -18°C.
- Prepare mixed working standard solutions daily by diluting the stock solutions with the mobile phase.

#### B. Instrumental Conditions

- Instrument: High-Performance Liquid Chromatography system with a UV detector.
- Column: Hypersil BDS-C18 (100 mm × 4 mm, 3 μm particle size).[2][3]
- Mobile Phase: Isocratic elution with a mixture of 0.05 M Na<sub>2</sub>HPO<sub>4</sub>, acetonitrile, and methanol (70:10:20, v/v/v) at pH 8.[2][3]







• Flow Rate: 1.0 mL/min.[2][3]

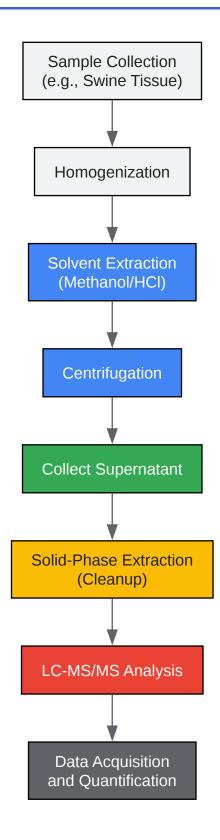
• Detection Wavelength: 230 nm.[2][3]

• Injection Volume: 20  $\mu$ L.[2][3]

• Column Temperature: 40°C.[2][3]

## **III. Visualizations**

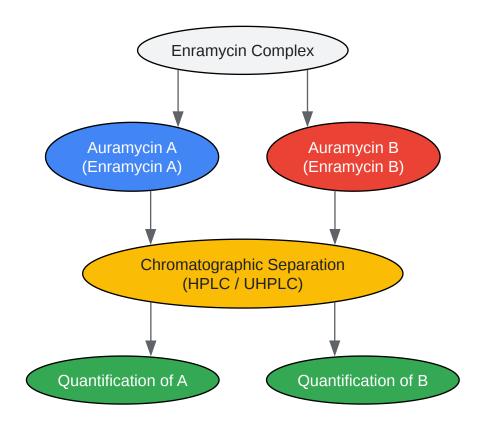




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Caption: Workflow for **Auramycin B** analysis in tissue samples.





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Caption: Separation of Enramycin components by chromatography.

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## References

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- 2. d-nb.info [d-nb.info]
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